N-[(Pyridin-2-yl)methyl]methanediamine
Description
N-[(Pyridin-2-yl)methyl]methanediamine is a diamine derivative featuring a pyridin-2-ylmethyl group attached to a methanediamine backbone. The pyridine moiety provides aromaticity and basicity, while the diamine group allows for hydrogen bonding and chelation with metal ions.
Properties
CAS No. |
62402-27-1 |
|---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N'-(pyridin-2-ylmethyl)methanediamine |
InChI |
InChI=1S/C7H11N3/c8-6-9-5-7-3-1-2-4-10-7/h1-4,9H,5-6,8H2 |
InChI Key |
NRRJXVJPLPJTSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyridin-2-yl)methyl]methanediamine typically involves the reaction of pyridine-2-carboxaldehyde with methanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques, such as high-performance liquid chromatography (HPLC), may be employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Pyridin-2-yl)methyl]methanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
N-[(Pyridin-2-yl)methyl]methanediamine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of other organic compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[(Pyridin-2-yl)methyl]methanediamine involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can form coordinate bonds with metal ions, influencing the activity of metal-dependent enzymes and proteins. The compound’s biological activities may be attributed to its ability to interact with cellular components, such as DNA, proteins, and membranes, leading to various physiological effects.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- The 4-methoxyphenyl group in the ethane-1,2-diamine analog enhances solubility in polar solvents compared to the purely aromatic pyridinyl group in the target compound .
- Phosphanyl-imino groups (as in the phosphoranyl derivative) enable robust coordination with transition metals, a feature absent in the target compound’s simpler diamine structure .
Physicochemical Properties
Hypothetical data based on structural analogs:
Notes:
- The methoxy group in the ethane-1,2-diamine derivative increases hydrophilicity, making it more suitable for aqueous-phase applications .
- The pyrimidinyl and pyridinyl groups in analogs enhance π-π stacking interactions, which could influence crystallinity or binding affinity in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
